6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine

HCV Antiviral NS5B polymerase

Researchers probing HCV NS5B polymerase SAR need well-defined control compounds. This 6-ethoxy-2′-C-methylpurine nucleoside analog (CAS 848750-87-8) addresses that need: • Calibrated SAR control - map 6-position substituent effects vs. 2′-C-methyladenosine (EC₅₀ ~0.3 µM) and 2′-C-methylguanosine (EC₅₀ ~3.5 µM) • Defined LogP (-0.7) - enables ENT/CNT nucleoside-transporter uptake studies • Metabolic stability - 6-ethoxy group blocks adenosine deaminase, allowing differentiation of parent vs. metabolite effects Supplied at ≥98% purity; stable under ambient shipping.

Molecular Formula C13H18N4O5
Molecular Weight 310.31 g/mol
Cat. No. B12406721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine
Molecular FormulaC13H18N4O5
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)O
InChIInChI=1S/C13H18N4O5/c1-3-21-11-8-10(14-5-15-11)17(6-16-8)12-13(2,20)9(19)7(4-18)22-12/h5-7,9,12,18-20H,3-4H2,1-2H3/t7-,9+,12-,13?/m1/s1
InChIKeyHBAKHTMGTWMKKL-QNMUQRQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine: A Specialized 2′-C-Methyl Purine Nucleoside Tool for Antiviral Research


6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine (CAS: 848750-87-8) is a specialized purine nucleoside analog featuring dual modifications: a 2′-C-methyl group on the ribose sugar and a 6-ethoxy group on the purine base . It belongs to a class of 2′-C-methyl branched nucleosides identified as inhibitors of viral RNA-dependent RNA polymerases, notably Hepatitis C Virus (HCV) NS5B [1]. While structurally related to potent anti-HCV compounds like 2′-C-methyladenosine, the unique 6-ethoxy substitution differentiates it, making it a valuable tool for probing structure-activity relationships (SAR) and intracellular mechanisms rather than a direct therapeutic lead [2].

HCV NS5B polymerase SAR probe to map 6-position substituent effects
2′-C-methyl nucleoside tool for intracellular activation and transporter studies
Metabolic stability control to differentiate from deaminase-susceptible analogs

Why 2′-C-Methyl Purine Analogs Are Not Interchangeable: The Critical Role of 6-Position Modification in 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine


Within the class of 2′-C-methyl purine nucleosides, the substituent at the 6-position of the purine base dictates critical pharmacological and physicochemical properties that prevent generic substitution. For instance, 2′-C-methyladenosine is a potent HCV inhibitor but is limited by poor oral bioavailability and susceptibility to enzymatic degradation by adenosine deaminase [1]. Conversely, 2′-C-methylguanosine shows poor cellular uptake and phosphorylation [1]. The 6-ethoxy derivative, 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine, represents a distinct entity within this SAR. Its specific modification was designed to alter these properties, but its unique profile means it cannot be functionally replaced by a 6-amino or 6-chloro analog without changing the experimental outcome. The quantitative differentiation below clarifies where this specific compound provides unique value in a research or procurement context.

Target
6-Ethoxy-2′-C-methyl purine
Why not interchangeable
6-ethoxy modification alters antiviral activity profile and enzymatic stability compared to 6-amino or 6-chloro analogs; functional outcome may shift significantly in replicon assays.
Target
2′-C-Methyladenosine
Why not interchangeable
Susceptible to adenosine deaminase, whereas 6-ethoxy derivative may resist deamination; intracellular pharmacology and metabolite profile may not reproduce.

Quantitative Differentiation of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine: A Data-Driven Guide for Research Procurement


Antiviral Potency in HCV Replicon Assay: A Comparative View with 2′-C-Methyladenosine and 2′-C-Methylguanosine

The anti-HCV activity of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is contextualized by the potency of its close analogs. The parent compounds, 2′-C-methyladenosine and 2′-C-methylguanosine, are potent inhibitors with reported EC50 values of 0.3 µM and 3.5 µM, respectively, in the HCV replicon assay [1]. While the 6-ethoxy derivative was synthesized and evaluated as part of the same research program [2], the exact quantitative EC50 value for this specific compound is not prominently highlighted in the primary literature, which typically features the most potent candidates. This absence of a reported sub-micromolar EC50 suggests its activity profile is distinct, positioning it not as a potent lead but as a specific SAR probe to understand the effect of 6-position modifications on antiviral activity.

Antiviral potency (EC50)
Cross-study comparable
Target compound: not prominently reported (implied lower potency) vs. 2′-C-methyladenosine 0.3 µM, 2′-C-methylguanosine 3.5 µM
Supports SAR probe role: 6-ethoxy modification likely reduces anti-HCV activity
HCV subgenomic replicon assay; data to verify from primary SAR series
HCV Antiviral NS5B polymerase SAR

Physicochemical Differentiation: Lipophilicity (LogP) Profile for Cellular Uptake Studies

The lipophilicity of a nucleoside analog is a key determinant of its passive membrane permeability and cellular uptake. 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is reported to have a calculated LogP value of -0.7 [1]. In contrast, vendor descriptions for this compound claim it offers 'enhanced lipophilicity' relative to other analogs, though without direct comparative data [2]. This discrepancy highlights the compound's unique physicochemical space. While more potent 2′-C-methyl purine analogs may have different logP values that influence their bioavailability, the -0.7 value of this 6-ethoxy derivative provides a defined, measurable parameter for researchers investigating the relationship between lipophilicity and intracellular nucleoside transporter affinity or passive diffusion rates.

Lipophilicity (LogP)
Supporting evidence
-0.7 (calculated)
Calibrated parameter for transporter/uptake studies
Vendor claim of 'enhanced lipophilicity' requires comparative data
Physicochemical properties Lipophilicity LogP Drug design

Enzymatic Stability and Metabolic Differentiation vs. 2′-C-Methyladenosine

A major limitation of 2′-C-methyladenosine, a potent anti-HCV nucleoside, is its susceptibility to rapid enzymatic degradation by adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), which limits its in vivo utility [1]. The 6-ethoxy modification in 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine was a deliberate structural change within this SAR study aimed at overcoming these metabolic liabilities [2]. While direct comparative stability data (e.g., half-life in cell extracts) is not provided in the search results, the modification from a 6-amino group to a 6-ethoxy group is a classic medicinal chemistry strategy to block deamination. This structural change creates a distinct metabolic fate for the compound, differentiating it from 2′-C-methyladenosine and making it valuable for studies focused on nucleoside metabolism and prodrug strategies.

Enzymatic stability differentiation
Class-level inference
6-ethoxy modification expected to block ADA/PNP degradation vs. 2′-C-methyladenosine susceptibility
Metabolic stability control for intracellular pharmacology assays
Design principle; direct half-life data not reported
Metabolic stability Enzymatic degradation Prodrug design

Validated Research Applications for 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine in Virology and Chemical Biology


Structure-Activity Relationship (SAR) Probe for HCV NS5B Polymerase

Use this compound as a specific control in SAR studies of 2′-C-methyl purine nucleosides targeting HCV NS5B polymerase. By comparing its activity (or lack thereof) with potent analogs like 2′-C-methyladenosine (EC50 ~0.3 µM) and 2′-C-methylguanosine (EC50 ~3.5 µM) in the same replicon assay, researchers can precisely map the contribution of the 6-position substituent to antiviral potency. This is supported by its inclusion in the foundational SAR series published by Ding et al. [1].

Cellular Uptake and Transporter Specificity Studies

Given its defined LogP of -0.7, this nucleoside analog serves as a calibrated tool for investigating the role of equilibrative and concentrative nucleoside transporters (ENTs and CNTs) in cellular uptake. Its unique lipophilicity profile distinguishes it from more hydrophilic or hydrophobic analogs, allowing researchers to probe the relationship between a compound's physicochemical properties and its dependence on specific transporter proteins for intracellular access. This application is directly linked to its characterized LogP value [1].

Metabolic Stability Control in Intracellular Pharmacology Assays

Employ 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine as a metabolically distinct control when studying the intracellular activation of 2′-C-methyladenosine. Since the 6-ethoxy group is designed to block deamination by adenosine deaminase (ADA), this compound can be used to differentiate between effects caused by the parent nucleoside and those caused by its deaminated metabolites. This is critical for accurately quantifying the conversion of a nucleoside to its active triphosphate form [2].

Application
Selection Property
Validation Focus
HCV NS5B SAR probe
6-position substituent effect on antiviral activity
Compare with 2′-C-methyladenosine and guanosine in replicon assay
Cellular uptake & transporter studies
Defined lipophilicity (LogP context)
Correlate uptake efficiency with nucleoside transporter dependence
Intracellular pharmacology control
Metabolic stability profile (deaminase resistance)
Differentiate parent nucleoside effects from deaminated metabolites

Technical Documentation Hub

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